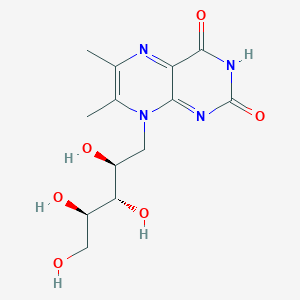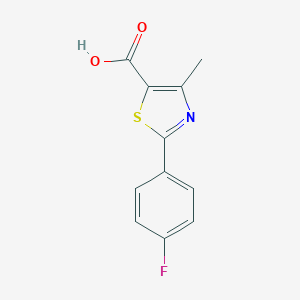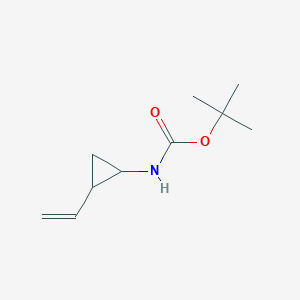
1-(Boc-amino)-2-vinylcyclopropane
Overview
Description
1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclopropane
Substitution: Free amine derivatives
Scientific Research Applications
1-(Boc-amino)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, where the Boc-protected amino group serves as a handle for further functionalization.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.
1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.
1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.
Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-ethenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
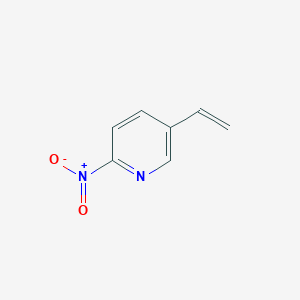
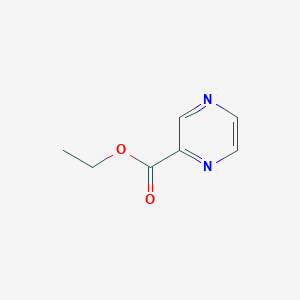
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
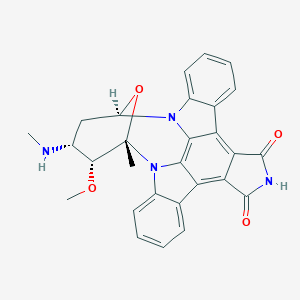
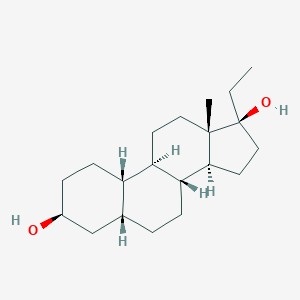
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
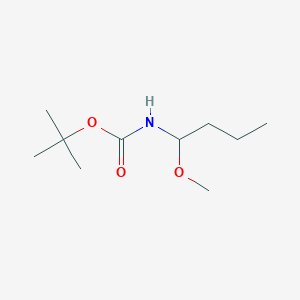
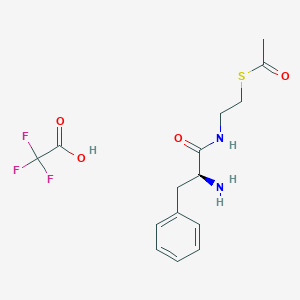
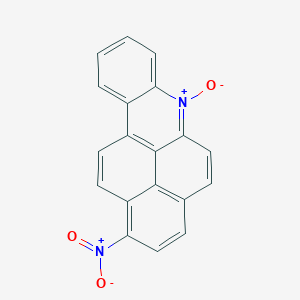
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
